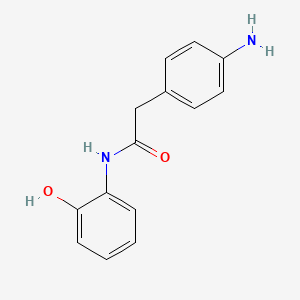

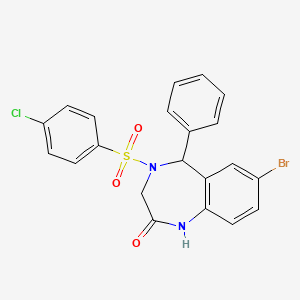

![molecular formula C10H8N4O4 B2437966 3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid CAS No. 374920-73-7](/img/structure/B2437966.png)

3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . 5-Nitro-3H-1,2,4-triazol-3-one (NTO), also known as nitrotriazolone, is a low sensitive and thermally stable high energetic material containing a heterocyclic ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often uses 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis

1,2,4-Triazoles have unique structure and properties and have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications

Cell Migration Inhibition in Cancer Research

3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid shows potential in cancer research, particularly in inhibiting cell migration. A study found that a related compound, 4-methyl-3-nitro-benzoic acid, significantly inhibits the migration of various malignant tumor cells, including lung, liver, malignant melanoma, and gastric cancer cells. This inhibition can play a crucial role in preventing cancer metastasis, thereby contributing to the development of new cancer treatments (Li et al., 2010).

Luminescence Sensitization

3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid derivatives have been studied for their ability to sensitize the luminescence of Europium (Eu) and Terbium (Tb). Research demonstrates that certain nitrobenzoic acid ligands, closely related to 3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid, are effective in enhancing the luminescence of these lanthanides. This property is useful in the development of new luminescent materials for various scientific and industrial applications (Viswanathan & Bettencourt-Dias, 2006).

Polymer Research

In the field of polymer science, derivatives of benzoic acid, including those with nitro groups, have been used as dopants in polyaniline. This application is vital in enhancing the electrical conductivity of polymers, with potential uses in electronic devices, sensors, and other advanced materials. A study on benzoic acid and its derivatives as dopants found significant improvement in the conductivity of polyaniline salts (Amarnath & Palaniappan, 2005).

Photovoltaic Properties

Compounds with 3-nitro-1,2,4-triazole side chains, similar in structure to 3-[(3-Nitro-1,2,4-triazolyl)methyl]benzoic acid, have been synthesized for use in photovoltaic applications. These compounds, when used in polymer solar cells, show promising power conversion efficiencies. This research points towards the potential use of such compounds in the development of more efficient solar energy harvesting technologies (Zhao et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9(16)8-3-1-2-7(4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPBRUBGUQMZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]](/img/structure/B2437889.png)

![1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2437891.png)

![2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol](/img/structure/B2437897.png)

![3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2437898.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2437901.png)

![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)